molecular formula C10H17NOS B1377661 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol CAS No. 1447967-19-2

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol

Cat. No.: B1377661
CAS No.: 1447967-19-2
M. Wt: 199.32 g/mol
InChI Key: VUHBENMXEYPDFZ-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C10H17NOS This compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, attached to a propanol backbone

Preparation Methods

The synthesis of 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropan-1-ol with 5-(aminomethyl)-2-thiophenecarboxaldehyde under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thienyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol can be compared with similar compounds such as:

    2,2-Dimethyl-1-propanol: Lacks the thienyl and aminomethyl groups, resulting in different reactivity and applications.

    5-(Aminomethyl)-2-thiophenecarboxaldehyde: Contains the thienyl and aminomethyl groups but lacks the propanol backbone, leading to different chemical properties.

    Thiophene derivatives: Various thiophene derivatives may share the thienyl group but differ in other substituents, affecting their reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[5-(aminomethyl)thiophen-2-yl]-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-10(2,3)9(12)8-5-4-7(6-11)13-8/h4-5,9,12H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHBENMXEYPDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=C(S1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
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1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol
Reactant of Route 6
1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol

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